4-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide
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Overview
Description
Starting Materials: The oxazole-pyridine intermediate and 4-chlorobenzoyl chloride.
Reaction Conditions: The reaction is typically performed in an inert solvent like dichloromethane, with a base such as pyridine to facilitate the acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide typically involves multi-step organic synthesis
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Formation of the Oxazole-Pyridine Core
Starting Materials: 2-aminopyridine and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, under reflux conditions to form the oxazole ring.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide can undergo various chemical reactions, including:
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Substitution Reactions
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Products: Substituted derivatives where the chlorine atom is replaced by the nucleophile.
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Oxidation and Reduction Reactions
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) to introduce additional functional groups.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) to reduce the oxazole ring.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific kinases involved in cell proliferation.
Mechanism of Action
The mechanism of action of 4-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as kinases. It binds to the active site of the kinase, inhibiting its activity and thereby modulating the signaling pathways that the kinase regulates. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(pyridin-3-yl)benzamide: Lacks the oxazole ring, which may affect its binding affinity and specificity.
N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)benzamide: Contains a pyrazolo-pyridine ring instead of the oxazole-pyridine ring, which can alter its biological activity.
Uniqueness
4-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is unique due to its specific structural features, such as the fused oxazole-pyridine ring system, which can confer distinct biological activities and binding properties compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H8ClN3O2 |
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Molecular Weight |
273.67 g/mol |
IUPAC Name |
4-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C13H8ClN3O2/c14-9-5-3-8(4-6-9)12(18)16-11-10-2-1-7-15-13(10)19-17-11/h1-7H,(H,16,17,18) |
InChI Key |
LDMJPJDUGIRCJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)ON=C2NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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